[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate
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Overview
Description
The compound [(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate is an intermediate of 16α-Butyloxyprednisolone .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results. It is known to be an intermediate of 16α-Butyloxyprednisolone , implying it is involved in the synthesis of this compound.Scientific Research Applications
Betamethasone-21-Pentanoate Methanol Solvate In another structural analysis, the crystal structure of betamethasone-21-pentanoate methanol solvate was examined. The study delineated the molecular architecture, noting interactions between hydroxyl and carbonyl groups that lead to hydrogen bonding, crucial for the molecule's stability and arrangement. The methanol molecules play a dual role as hydrogen-bond donors and acceptors, underlining their significance in the molecular assembly (Suitchmezian, Jess & Näther, 2007).
Crystal Structure and Electrostatic Properties of Prednisolone Acetate A comprehensive study on prednisolone acetate, an ophthalmic corticosteroid drug, provided an in-depth analysis of its crystal structure. The research compared the classical independent atom model with a transferred multipolar atom model, illustrating the superiority of the latter in terms of refinement statistics. This study highlights the importance of understanding the electrostatic properties for deciphering the drug's mode of action and its interaction within the biological system (Shahid, Noureen, Choudhary, Yousuf & Ahmed, 2017).
Mechanism of Action
Mode of Action
It is believed that the compound may function by increasing mucus secretion . This suggests that Y8WU33GU4G could potentially be used as an expectorant, aiding in the clearance of mucus from the airways .
Biochemical Pathways
The compound’s potential role as an expectorant suggests it may influence pathways related to mucus production and clearance
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and its overall pharmacokinetic profile .
Result of Action
Given its potential role as an expectorant, it may facilitate the clearance of mucus from the airways, thereby alleviating symptoms associated with conditions like bronchitis and other respiratory illnesses .
Action Environment
The action, efficacy, and stability of Y8WU33GU4G could potentially be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions .
Future Directions
properties
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O7/c1-4-5-21(30)32-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31)19(29)13-26/h8-10,16-18,20,22,26,28,31H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,22+,23-,24-,25+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVQDRXNQLFAHB-OTUUEPHNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
113930-13-5 |
Source
|
Record name | 16alpha-(Butyryloxy)prednisolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113930135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16.ALPHA.-(BUTYRYLOXY)PREDNISOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8WU33GU4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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